molecular formula C17H27N3O3S B503060 1-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)azepane CAS No. 941912-60-3

1-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)azepane

Cat. No.: B503060
CAS No.: 941912-60-3
M. Wt: 353.5g/mol
InChI Key: WDDIZPLENBZARR-UHFFFAOYSA-N
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Description

1-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)azepane is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a sulfonyl group attached to an azepane ring. Its complex structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)azepane typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 4-methoxyphenylpiperazine with a sulfonyl chloride derivative under basic conditions to form the sulfonylated piperazine intermediate. This intermediate is then reacted with azepane under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)azepane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the sulfonyl group can produce a sulfide derivative .

Scientific Research Applications

1-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)azepane has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)azepane is unique due to its combination of a piperazine ring with a methoxyphenyl group, a sulfonyl group, and an azepane ring. This unique structure allows it to interact with a broader range of biological targets and exhibit diverse chemical reactivity compared to similar compounds .

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S/c1-23-17-8-6-16(7-9-17)18-12-14-20(15-13-18)24(21,22)19-10-4-2-3-5-11-19/h6-9H,2-5,10-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDIZPLENBZARR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)N3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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